2-(2,4-Dimethoxyphenyl)pyridine 2-(2,4-Dimethoxyphenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 98061-24-6
VCID: VC8011906
InChI: InChI=1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3
SMILES: COC1=CC(=C(C=C1)C2=CC=CC=N2)OC
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

2-(2,4-Dimethoxyphenyl)pyridine

CAS No.: 98061-24-6

Cat. No.: VC8011906

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethoxyphenyl)pyridine - 98061-24-6

Specification

CAS No. 98061-24-6
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name 2-(2,4-dimethoxyphenyl)pyridine
Standard InChI InChI=1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3
Standard InChI Key SUCRXPISVHPSRD-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=CC=CC=N2)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=CC=CC=N2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a 2,4-dimethoxyphenyl group at the 2-position. The methoxy (-OCH3_3) substituents at the 2- and 4-positions of the phenyl ring contribute to its electron-rich nature, influencing its reactivity and intermolecular interactions. The SMILES notation for the compound is COC1=CC(=C(C=C1)OC)C2=CC=CC=N2, and its InChIKey is JTFFVIBKHIYKCR-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H13NO2\text{C}_{13}\text{H}_{13}\text{NO}_{2}
Molecular Weight215.25 g/mol
CAS Registry Number98061-24-6
SMILESCOC1=CC(=C(C=C1)OC)C2=CC=CC=N2
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Synthesis and Characterization

Synthetic Pathways

The most reliable method for synthesizing 2-(2,4-dimethoxyphenyl)pyridine involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This approach utilizes a bromopyridine derivative and 2,4-dimethoxyphenylboronic acid under controlled conditions .

Detailed Procedure

In a representative protocol :

  • Reactants: 2-Bromopyridine (1.0 equiv), 2,4-dimethoxyphenylboronic acid (1.2 equiv).

  • Catalyst System: PdCl2_2(dppf) (2 mol%), sodium carbonate (3.0 equiv).

  • Solvent: Toluene-ethanol (4:1 v/v).

  • Conditions: Stirring at 120°C for 12–18 hours under inert atmosphere.

  • Workup: Filtration through Celite, solvent evaporation, and purification via silica gel chromatography (hexane:ethyl acetate = 9:1).

The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyridine, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature120°CMaximizes coupling efficiency
Catalyst Loading2 mol% PdCl2_2(dppf)Balances cost and activity
Solvent RatioToluene:EtOH (4:1)Enhances solubility of reactants

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation:

  • 1^1H NMR (CDCl3_3): δ 8.10–7.55 (pyridine protons), 6.62–6.55 (aromatic protons from dimethoxyphenyl), 3.85 (methoxy protons) .

  • HRMS: Calculated for C13H13NO2\text{C}_{13}\text{H}_{13}\text{NO}_{2} [M+H]+^+: 216.1020; Observed: 216.1015 .

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